2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been explored in various contexts. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which are closely related to the target compound, involves the reaction of substituted phenylaminoisoxazolones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles . Additionally, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine derivatives has been described, with an emphasis on the vibrational characteristics of the hydrazo-bond influenced by methyl substitution . Furthermore, the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from 3-nitro-2-(trifluoromethyl)-2H-chromenes and aminoenones derived from acetylacetone and cyclic amines has been reported, showcasing the versatility of trifluoromethyl and nitro substitutions in pyridine chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been studied using various spectroscopic and computational methods. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined using X-ray crystallography, revealing the planarity of the pyridine and phenyl rings and the presence of non-classical hydrogen interactions . The vibrational and NMR characteristics of these compounds have also been analyzed, providing insights into their molecular conformations and dynamics .
Chemical Reactions Analysis
The reactivity of nitro-substituted pyridines has been explored in several studies. The regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides demonstrates the potential for selective functionalization of the pyridine ring . Additionally, the squaramide-catalyzed domino Michael/aza-Henry [3 + 2] cycloaddition reaction has been used to synthesize functionalized pyrrolidine derivatives with trifluoromethyl and nitro substituents, highlighting the synthetic utility of these groups in constructing complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted pyridines are influenced by their substituents and molecular structure. The presence of a trifluoromethyl group, for example, can significantly affect the electronic properties and reactivity of the pyridine ring, as seen in the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines . The nitro group also plays a crucial role in the chemical behavior of these compounds, as evidenced by the selective synthesis and protection strategies employed in peptide bond formation using the 3-nitro-2-pyridinesulfenyl (Npys) group .
Scientific Research Applications
Synthesis of Key Intermediates
- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine plays a crucial role as an intermediate in the synthesis of various complex compounds. For instance, it serves as a key intermediate in the manufacture of COMT inhibitors, as evidenced in the development of novel routes to 2-trifluoromethyl-nicotinic acid derivatives (Kiss, Ferreira, & Learmonth, 2008).
Molecular Complexation and Crystal Engineering
- This compound is also relevant in the field of molecular complexation and crystal engineering. It contributes to the design of materials exhibiting quadratic nonlinear optical behavior, as part of molecular complexes formed with other compounds, such as 4-hydroxy-4'-nitrobiphenyl/stilbene (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Study of Thermal Behavior
- The thermal behavior of compounds related to 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been studied, offering insights into their stability and decomposition patterns. This is exemplified by the thermoanalysis of 4-hydroxy-3-nitro-pyridine, a closely related compound (Hao, 2010).
Synthesis of Energetic Materials
- It is also utilized in the synthesis of energetic materials. For example, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, an energetic material, was synthesized using a related pyridine compound as a starting point (Ma, Pan, Jiang, Liu, & Yao, 2018).
Future Directions
properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUILUYFGJBXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379375 | |
Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | |
CAS RN |
99368-66-8 | |
Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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